2-(4-aminocyclohexyl)acetic Acid
CAS No.: 2952-00-3
Cat. No.: VC7819149
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2952-00-3 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-(4-aminocyclohexyl)acetic acid |
| Standard InChI | InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
| Standard InChI Key | XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CC(=O)O)N |
| Canonical SMILES | C1CC(CCC1CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Aminocyclohexyl)acetic acid, systematically named (4-aminocyclohexyl)acetic acid, has the molecular formula and a molar mass of 157.21 g/mol. Its structure consists of a cyclohexane ring with an amino group (-NH) at the 4th carbon and a carboxylic acid (-COOH) group attached via a methylene bridge (-CH-). The InChI string InChI=1/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) encodes its stereochemical and connectivity details, while the SMILES notation C1CC(CCC1N)CC(=O)O provides a linear representation .
Stereochemical Considerations
The cyclohexane ring’s chair conformation influences the compound’s stereodynamics. The amino and acetic acid groups can adopt axial or equatorial positions, affecting solubility and reactivity. For instance, the trans-isomer (where substituents are on opposite sides) typically exhibits higher thermal stability due to reduced steric strain compared to the cis-form.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 157.21 g/mol |
| Melting Point | 274–278°C (decomposes) |
| Solubility in Water |
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